molecular formula C20H24FN5O B7546727 [4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone

[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone

Cat. No. B7546727
M. Wt: 369.4 g/mol
InChI Key: WRBGAADHMROUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperazine derivative that has shown promising results in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. In

Mechanism of Action

The exact mechanism of action of [4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. This modulation may help to regulate mood and behavior, making the compound a potential treatment for various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to reduce anxiety-like behaviors in mice, suggesting that it may have anxiolytic effects in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone is its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various neurological disorders, making it a potential candidate for further research and development. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on [4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone. One potential direction is to further study the compound's potential applications in the treatment of cancer. Another direction is to investigate the compound's potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.

Synthesis Methods

The synthesis of [4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone involves the reaction of 2-fluoroaniline with piperazine in the presence of a base, followed by the reaction of the resulting compound with 1-pyrazin-2-ylpiperidin-4-ylmethanone. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and the product is obtained through purification by column chromatography.

Scientific Research Applications

[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O/c21-17-3-1-2-4-18(17)24-11-13-26(14-12-24)20(27)16-5-9-25(10-6-16)19-15-22-7-8-23-19/h1-4,7-8,15-16H,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBGAADHMROUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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